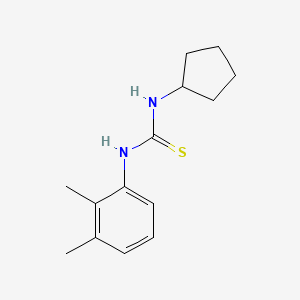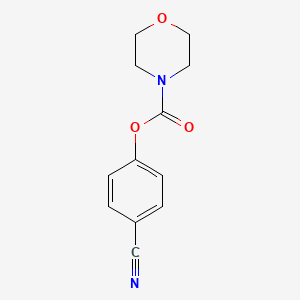![molecular formula C18H29N3 B5875823 N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)
N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine, commonly known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. NPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The mechanism of action of NPP is not fully understood, but it is believed to act as a potent dopamine and serotonin reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, NPP increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This, in turn, can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
NPP has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, enhanced mood and cognition, and reduced anxiety and depression. NPP has also been shown to have potential neuroprotective effects, including the ability to prevent oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPP in lab experiments is its high potency and selectivity. NPP has been shown to have a high affinity for dopamine and serotonin transporters, making it an ideal tool for studying the role of these neurotransmitters in the brain. However, one of the main limitations of using NPP is its potential toxicity and side effects, which can affect the validity of the results obtained.
Orientations Futures
There are several future directions for the study of NPP, including the development of new synthetic methods for its preparation, the investigation of its potential as a drug candidate for the treatment of various diseases, and the study of its mechanism of action at the molecular level. Additionally, the use of NPP in combination with other drugs or therapies may lead to enhanced therapeutic effects and reduced side effects.
Conclusion
In conclusion, N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. NPP has been shown to have high potency and selectivity, making it an ideal tool for studying the role of dopamine and serotonin in the brain. However, its potential toxicity and side effects must be carefully considered in lab experiments. There are several future directions for the study of NPP, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
NPP can be synthesized using different methods, including the reductive amination of 4-piperidone with 2-phenylethylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, and a suitable solvent, such as ethanol or methanol. The resulting product is purified using chromatography techniques, such as column chromatography or HPLC, to obtain pure NPP.
Applications De Recherche Scientifique
NPP has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, NPP has been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, NPP has been used to study the role of different neurotransmitters, such as dopamine and serotonin, in the brain. In pharmacology, NPP has been used to investigate the pharmacokinetics and pharmacodynamics of different drugs.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-3-7-17(8-4-1)9-14-20-15-10-18(11-16-20)19-21-12-5-2-6-13-21/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVMUHGTPAIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)



![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)


